Methyl 10-hydroxydecanoate
Description
Contextualization of Methyl 10-hydroxydecanoate within Contemporary Lipid and Ester Research
This compound holds a specific position within the broader fields of lipid and ester research. As a derivative of 10-hydroxydecanoic acid (10-HDA), a fatty acid found in royal jelly, its methyl ester form is a subject of interest for various chemical and biological studies. In the context of lipid research, it serves as a valuable intermediate and building block in the synthesis of more complex lipid structures. For instance, it is a known precursor in the synthesis of the marine bacterial fatty acid 9-methyl-10-hexadecenoic acid. nih.gov Its structure, featuring both a hydroxyl and an ester functional group, makes it a versatile molecule for chemical modifications and polymer synthesis.
The study of fatty acid methyl esters (FAMEs) is crucial for understanding lipid metabolism and for the development of biofuels. While much research has focused on common FAMEs, unique esters like this compound are being investigated to understand how their specific structures influence fuel properties. nrel.gov Research into related hydroxy fatty acid methyl esters, such as methyl 2-hydroxydecanoate and methyl 3-hydroxydecanoate (B1257068), further highlights the interest in the impact of the hydroxyl group's position on the molecule's chemical and physical characteristics. caymanchem.comcaymanchem.com
Academic Significance of this compound as a Research Target Compound
The academic significance of this compound stems from its role in both synthetic chemistry and biochemical investigations. It is a commercially available starting material for the synthesis of various organic compounds. nih.gov A notable example is its use in the multi-step synthesis of 9-methyl-10-hexadecenoic acid, a fatty acid found in marine bacteria. nih.gov This highlights its utility as a foundational molecule for accessing more complex, naturally occurring lipids.
Furthermore, this compound is implicated in biotransformation processes. Studies have shown its involvement as an intermediate in the microbial conversion of methyl decanoate (B1226879) to sebacic acid. nih.gov Research in this area has explored the inhibitory effects of its precursor, decanoic acid, and the accumulation of 10-hydroxydecanoic acid during fermentation, indicating that the oxidation of this intermediate can be a rate-limiting step in the bioprocess. nih.gov This makes it a key compound for optimizing biotechnological production of valuable dicarboxylic acids.
The compound is also utilized in the synthesis of novel polymers. For example, it can be used to create bio-based polyesters. The incorporation of the flexible long-chain of the 10-hydroxydecanoate unit can improve the thermal stability and ductility of polymers like polylactic acid (PLA). mdpi.com
Scope and Objectives of Scholarly Inquiry into this compound
Scholarly inquiry into this compound is multifaceted, with several key objectives:
Synthetic Applications: A primary objective is to utilize this compound as a versatile starting material for the synthesis of other valuable organic molecules, particularly complex fatty acids and their derivatives. nih.gov
Biochemical Pathway Elucidation: Researchers aim to understand the role of this compound and its corresponding acid in metabolic pathways, especially in microbial systems. This includes investigating its role as an intermediate in biotransformation processes and identifying potential bottlenecks in these pathways. nih.gov
Polymer Chemistry: A significant research goal is the incorporation of 10-hydroxydecanoate units into polymers to modify their physical and thermal properties. mdpi.com This research seeks to develop novel bio-based and biodegradable materials with enhanced characteristics.
Analytical Method Development: The study of this compound necessitates the use and refinement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for its identification and characterization in various matrices. nih.govmdpi.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H22O3 | chemdad.com |
| Molecular Weight | 202.29 g/mol | chemdad.com |
| Appearance | Colorless or slightly yellow liquid | chembk.com |
| Boiling Point | 165-166 °C at 13 Torr | chemdad.com |
| Density | 0.962 g/mL at 25 °C | chemdad.com |
| Refractive Index | n20/D 1.448 | chemdad.com |
| Solubility | Soluble in common organic solvents like ethanol, chloroform, and acetone. | chembk.com |
Research Findings on this compound
| Research Area | Key Findings | References |
| Synthetic Chemistry | Serves as a starting material for the 6-step synthesis of the marine bacterial fatty acid 9-methyl-10-hexadecenoic acid with a 22% overall yield. | nih.gov |
| Biotransformation | An intermediate in the biotransformation of methyl decanoate to sebacic acid. Its oxidation can be a rate-limiting step in the process. | nih.gov |
| Polymer Science | Used in the synthesis of bio-based poly(lactic acid-co-10-hydroxy decanoate) (PLH) copolymers, which exhibit high thermal stability. | mdpi.com |
| Antibacterial Research | Used as an acceptor molecule in the synthesis of carbohydrate lipid-like ester derivatives to test their antibacterial efficacy against Paenibacillus larvae. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 10-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJQGHRDVMDLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334294 | |
| Record name | Methyl 10-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2640-94-0 | |
| Record name | Methyl 10-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Endogenous Metabolic Pathways of 10 Hydroxydecanoate and Its Methyl Ester Forms
Natural Occurrence and Biological Sources of 10-Hydroxydecanoate Precursors
The primary precursor to methyl 10-hydroxydecanoate is 10-hydroxydecanoic acid (10-HDA). medchemexpress.comwikipedia.org The most significant and well-documented natural source of 10-HDA is royal jelly, a proteinaceous secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). researchgate.netdeascal.comtaylorandfrancis.com It serves as the exclusive food for queen bees and their larvae. researchgate.net 10-HDA, along with a related compound, trans-10-hydroxy-2-decenoic acid, constitutes a major fraction of the lipid component of royal jelly. mdpi.combohrium.com
While royal jelly is the principal source, the 10-hydroxydecanoate structure can also be a constituent of other natural products. For instance, it can be a monomer unit in certain medium-chain-length polyhydroxyalkanoates (MCL-PHAs), which are biodegradable polyesters synthesized by various bacteria.
Biosynthetic Routes to 10-Hydroxydecanoic Acid
The formation of 10-hydroxydecanoic acid is an intricate process that begins with fundamental fatty acid synthesis and involves specialized enzymatic modifications.
De Novo Fatty Acid Biosynthesis Pathways
The carbon backbone of 10-HDA is assembled via the de novo fatty acid synthesis (FAS) pathway, a fundamental process in most organisms, including insects. mdpi.comnih.govwikipedia.org This pathway begins with the precursor molecule acetyl-CoA, which is derived primarily from carbohydrate metabolism. wikipedia.org Through the action of the multi-enzyme complex fatty acid synthase (FAS), two-carbon units from malonyl-CoA are sequentially added to build a growing acyl chain. nih.gov
Role of Specific Enzymatic Systems in Fatty Acid Production (e.g., β-hydroxydecanoyl-thioester dehydrase)
Several key enzymes are critical for the synthesis of 10-HDA. While FAS builds the initial carbon chain, other specific enzymes are required for modification.
β-hydroxydecanoyl-thioester dehydrase (FabA in E. coli) is a crucial enzyme in the synthesis of both saturated and unsaturated fatty acids. wikipedia.orgebi.ac.uk It catalyzes the dehydration of a (R)-3-hydroxydecanoyl-ACP intermediate, a key step in the elongation cycle of fatty acid synthesis. ebi.ac.uk In bacteria like E. coli, this enzyme is pivotal for introducing the double bond in the biosynthesis of unsaturated fatty acids by isomerizing a trans-2-decenoyl intermediate to a cis-3-decenoyl intermediate. wikipedia.orgebi.ac.uk While not directly performing the terminal hydroxylation, its role in producing the C10 acyl chain intermediate is fundamental. qmul.ac.ukresearchgate.net
Cytochrome P450 Monooxygenases: The defining step in 10-HDA synthesis is the introduction of a hydroxyl group at the terminal (omega) carbon. This reaction is catalyzed by a class of enzymes known as cytochrome P450s. nih.gov In honeybees, it is hypothesized that a specific P450 enzyme hydroxylates the stearic acid precursor at the ω-position. mdpi.com Subsequently, this hydroxylated 18-carbon fatty acid is shortened via β-oxidation to produce the final 10-carbon hydroxy acid. mdpi.com Studies involving engineered E. coli have successfully used a bacterial cytochrome P450 enzyme, CYP153A, to catalyze the terminal hydroxylation of decanoic acid to produce 10-HDA. nih.govacs.org
β-Oxidation Enzymes: After terminal hydroxylation of the C18 precursor, enzymes of the β-oxidation pathway are required to shorten the chain. The process involves the sequential removal of two-carbon units. Knockdown experiments in honeybees have shown that the electron transfer flavoprotein subunit beta (ETF-β), a protein associated with fatty acid β-oxidation, is necessary for 10-HDA biosynthesis. researchgate.netmdpi.comresearchgate.net
Mechanisms of Methylation and Esterification in Biological Systems
The conversion of 10-hydroxydecanoic acid to its methyl ester form, this compound, is an esterification reaction. In biological contexts, this is typically an enzyme-catalyzed process.
Lipases and esterases are enzymes that can catalyze the formation of ester bonds between an alcohol and a carboxylic acid. nih.govcdnsciencepub.comocl-journal.org The synthesis of various fatty acid esters, including methyl, ethyl, and sugar esters, has been demonstrated in vitro using these enzymes. cdnsciencepub.commdpi.com The reaction involves the nucleophilic attack of an alcohol (in this case, methanol) on the carboxyl group of the fatty acid. nih.gov While specific methyltransferases that use donors like S-adenosyl methionine are common for many biological methylation reactions, direct enzymatic esterification with an alcohol is also a well-established biological process. tandfonline.commedrxiv.org The precise enzyme responsible for the in vivo methylation of 10-HDA to this compound has not been definitively identified, but it would likely belong to a family of carboxyl-esterifying enzymes.
Involvement in Beta-Oxidation and Related Catabolic Cycles
Hydroxy fatty acids and their esters can be metabolized for energy through catabolic pathways, primarily β-oxidation. aocs.orgwikipedia.org This process occurs in both mitochondria and peroxisomes. wikipedia.orgfrontiersin.org
Peroxisomal β-Oxidative Catabolism of Methyl Ricinoleate-Derived Compounds
Direct metabolic studies on this compound are scarce, but significant insights can be gained from the catabolism of related compounds, such as methyl ricinoleate (B1264116) (methyl 12-hydroxy-cis-9-octadecenoate). scispace.comsigmaaldrich.com Research on the yeast Yarrowia lipolytica has shown that it can metabolize methyl ricinoleate through peroxisomal β-oxidation. researchgate.net
Peroxisomal β-oxidation is particularly important for the breakdown of very-long-chain fatty acids, branched fatty acids, and other complex lipids that are handled less efficiently by mitochondria. aocs.orgwikipedia.orgfrontiersin.org The process involves a series of four enzymatic reactions that shorten the fatty acid chain by two carbons per cycle, releasing acetyl-CoA. aocs.org
For a compound like this compound, the first step would be hydrolysis by an esterase to release 10-hydroxydecanoic acid and methanol (B129727). The 10-hydroxydecanoic acid would then be activated to its CoA ester and enter the peroxisomal β-oxidation spiral. The presence of the terminal hydroxyl group does not inhibit this process. The pathway proceeds until the molecule is completely broken down into acetyl-CoA units, which can then be transported to the mitochondria for entry into the citric acid cycle for complete oxidation. frontiersin.org
Data Tables
Table 1: Key Enzymes in 10-Hydroxydecanoate Biosynthesis and Metabolism This table is interactive. You can sort and filter the data.
| Enzyme/Protein | Class | Role | Pathway |
|---|---|---|---|
| Fatty Acid Synthase (FAS) | Multi-enzyme Complex | Builds the C18 stearic acid precursor from acetyl-CoA and malonyl-CoA. mdpi.comnih.gov | De Novo Fatty Acid Biosynthesis |
| Cytochrome P450 | Monooxygenase | Catalyzes the terminal (ω) hydroxylation of the fatty acid chain. mdpi.comnih.gov | Biosynthesis |
| β-hydroxydecanoyl-thioester dehydrase | Lyase (Dehydratase) | Catalyzes a dehydration step in the fatty acid elongation cycle. ebi.ac.ukqmul.ac.uk | De Novo Fatty Acid Biosynthesis |
| Electron Transfer Flavoprotein (ETF) | Flavoprotein | Accepts electrons during the β-oxidation process, necessary for chain shortening. researchgate.netmdpi.com | Biosynthesis / Beta-Oxidation |
| Acyl-CoA Oxidase (ACOX) | Oxidoreductase | Catalyzes the first step of peroxisomal β-oxidation. frontiersin.org | Catabolism (Beta-Oxidation) |
Table 2: Compound Names Mentioned in this Article
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | This compound | 10-Hydroxydecanoic acid, methyl ester |
| 10-Hydroxydecanoic acid | 10-Hydroxydecanoic acid | 10-HDA, 10-HDAA |
| Stearic acid | Octadecanoic acid | - |
| Acetyl-CoA | S-(2-(acetylamino)ethyl) ethanethioate | - |
| Malonyl-CoA | S-acetylethenethiol | - |
Reverse β-Oxidation Pathways for Engineered Chemical Production
The conventional fatty acid biosynthesis pathway has limitations in terms of carbon and energy efficiency for producing specific chemicals. nih.gov An alternative and highly efficient method for carbon chain elongation is the engineered reversal of the β-oxidation cycle. nih.gov This synthetic metabolic platform has been successfully demonstrated in microorganisms like Escherichia coli for the production of a variety of chemicals, including alcohols and carboxylic acids of varying chain lengths and functionalities. nih.govgoogle.com
The reverse β-oxidation (rBOX) pathway offers several advantages. It directly utilizes acetyl-CoA for elongating the carbon chain, bypassing the need for the ATP-dependent conversion to malonyl-CoA, which is a requirement in the typical fatty acid synthesis. nih.govnih.gov This results in maximum carbon and energy efficiency. nih.gov The pathway is modular and involves a core set of four enzymes to iteratively elongate acyl-CoA molecules by two carbons in each cycle. nih.govresearchgate.net
The process begins with the condensation of two acetyl-CoA molecules, or an acyl-CoA primer and an acetyl-CoA extender unit, in a non-decarboxylative Claisen condensation reaction catalyzed by a 3-ketoacyl-CoA thiolase. nih.gov Through the sequential action of other enzymes in the reversed cycle, the carbon chain is elongated. google.com By incorporating specific termination enzymes, the elongated acyl-CoA intermediates can be converted into desired products. For instance, the use of thioesterases can yield fatty acids. google.comenergy.gov This engineered pathway has been used to produce higher-chain linear n-alcohols (C≥4) and extracellular long-chain fatty acids (C>10) with high efficiency. nih.govgoogle.com Specifically, β-hydroxy-carboxylic acids are among the functionalized molecules that can be synthesized through this pathway. nih.govgoogle.com
Table 1: Key Features of Engineered Reverse β-Oxidation (rBOX) Pathway
| Feature | Description | Source |
| Starting Material | Acetyl-CoA | nih.govnih.gov |
| Key Enzyme | 3-ketoacyl-CoA thiolase | nih.gov |
| Energy Efficiency | Does not require ATP for chain elongation | nih.govnih.gov |
| Carbon Efficiency | Avoids decarboxylation step, maximizing carbon yield | nih.gov |
| Products | n-alcohols, fatty acids, β-hydroxy-carboxylic acids, β-keto-carboxylic acids | nih.govgoogle.com |
| Host Organism | Commonly engineered in Escherichia coli | nih.govgoogle.com |
Metabolic Interconnections with Other Lipid Species and Fatty Acid Derivatives
10-Hydroxydecanoic acid and its ester, this compound, are integrated within the broader network of lipid metabolism. 10-Hydroxydecanoic acid is recognized as a medium-chain hydroxy fatty acid. atamanchemicals.comhmdb.ca It is functionally related to decanoic acid (capric acid) and is considered a hydroxylation product of it in biological systems. nih.govatamanchemicals.com
The metabolism of fatty acids is a central process for cellular energy. Generally, fatty acids undergo catabolism through the mitochondrial β-oxidation pathway. qu.edu.qa However, 10-hydroxydecanoic acid also participates in other physiological roles. qu.edu.qa Its presence and concentration can be indicative of metabolic shifts. For example, studies have shown that levels of 10-hydroxydecanoate can be altered in various conditions, suggesting its involvement in metabolic regulation. In iNOS knockout mice, which exhibit insulin (B600854) resistance and dyslipidemia, changes in serum levels of 10-hydroxydecanoate were observed, and these levels were affected by treatments that modulate metabolic homeostasis. researchgate.net
Furthermore, intermediates of fatty acid β-oxidation, such as 3-hydroxydecanoate (B1257068), have been shown to have signaling roles. oncotarget.com For instance, 3-hydroxyoctanoate (B1259324) is an agonist for the HCA3 receptor, which is involved in regulating lipolysis. oncotarget.com This suggests that hydroxy fatty acids, including 10-hydroxydecanoate, may act as signaling molecules that provide feedback on the status of fatty acid metabolism. oncotarget.com The detection of increased levels of FAO intermediates like 3-hydroxydecanoate in certain cancer cell lines points to their role in the intricate balance of lipid metabolism in pathological states. oncotarget.com
The interconnection of 10-hydroxydecanoate with other lipids is also evident in studies of metabolic disorders. In autosomal dominant polycystic kidney disease (ADPKD), a decrease in 10-hydroxydecanoate was identified as a potential marker for the disease. researchgate.net Additionally, in the context of dyslipidemia associated with type 2 diabetes, various lipid metabolites, including fatty acids, are significantly altered. diabetesjournals.org The study of such metabolic signatures helps in understanding the complex interplay between different lipid species in health and disease.
Table 2: Summary of Metabolic Interconnections
| Interacting Molecule/Pathway | Relationship with 10-Hydroxydecanoate/Methyl 10-hydroxydecanoate | Context | Source |
| Decanoic Acid | 10-Hydroxydecanoic acid is a hydroxylation product of decanoic acid. | Lipid Metabolism | nih.govatamanchemicals.com |
| β-Oxidation | 10-Hydroxydecanoic acid is related to intermediates of this pathway. | Fatty Acid Catabolism | qu.edu.qaoncotarget.com |
| Lipid Signaling | Hydroxy fatty acids can act as signaling molecules (e.g., via HCA receptors). | Metabolic Regulation | oncotarget.com |
| Dyslipidemia | Altered levels of 10-hydroxydecanoate have been noted in metabolic disorders. | Pathophysiology | researchgate.netdiabetesjournals.org |
| Disease Biomarkers | Decreased levels have been associated with Autosomal Dominant Polycystic Kidney Disease (ADPKD). | Clinical Research | researchgate.net |
Chemical Synthesis and Advanced Methodologies for Methyl 10 Hydroxydecanoate
Esterification of 10-Hydroxydecanoic Acid
The most direct method for producing Methyl 10-hydroxydecanoate is through the esterification of its parent carboxylic acid, 10-hydroxydecanoic acid. chembk.com This reaction involves the condensation of the carboxylic acid group of 10-hydroxydecanoic acid with methanol (B129727) to form the corresponding methyl ester.
Acid catalysis is a common and effective method for promoting the esterification of 10-hydroxydecanoic acid. In a typical protocol, 10-hydroxydecanoic acid is reacted with methanol in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to yield the methyl ester and regenerate the acid catalyst.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The choice of catalyst and reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of this compound.
Table 1: Comparison of Acid Catalysts for Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol, reflux | High catalytic activity, readily available | Strong dehydrating agent, can cause side reactions |
| Hydrochloric Acid (HCl) | Methanol, reflux | Effective catalyst, easily removed | Corrosive, can generate chlorinated byproducts |
| p-Toluenesulfonic acid (p-TSA) | Toluene, reflux with Dean-Stark trap | Less corrosive than mineral acids, allows for azeotropic removal of water | More expensive, may require higher temperatures |
In more complex syntheses where other reactive functional groups are present in the starting material or subsequent reaction steps, the use of protecting groups for the hydroxyl group of 10-hydroxydecanoic acid may be necessary. pressbooks.pub Protecting groups are temporary modifications of a functional group to prevent it from reacting under specific conditions. pressbooks.pubutsouthwestern.edu
For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (B1604629) (Bn)), and acetals. utsouthwestern.edulibretexts.orgresearchgate.net The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal (deprotection) to regenerate the free hydroxyl group. pressbooks.pub
For instance, if a reaction requires basic conditions that would deprotonate the hydroxyl group, a silyl ether protecting group can be employed. This group is stable to bases but can be readily removed under acidic conditions or with a fluoride (B91410) source. libretexts.org This strategy allows for selective reactions at other sites of the molecule without interference from the hydroxyl group. pressbooks.pub
Ozonolysis-Reduction Synthesis from Unsaturated Precursors
An alternative synthetic route to this compound involves the oxidative cleavage of an unsaturated precursor, followed by reduction. Ozonolysis is a powerful tool for this transformation. masterorganicchemistry.com
Ozonolysis involves the reaction of an alkene with ozone (O₃) to form an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide (trioxolane). masterorganicchemistry.com This ozonide intermediate can then be worked up under either oxidative or reductive conditions. For the synthesis of this compound, a reductive workup is employed to yield the desired hydroxy ester. acs.org
Common reducing agents for the workup include dimethyl sulfide (B99878) (DMS) and zinc dust with water. masterorganicchemistry.com The choice of reducing agent and reaction conditions is crucial to prevent over-oxidation or other side reactions. For example, using a stronger reducing agent like sodium borohydride (B1222165) could potentially reduce the ester functionality as well.
A practical application of this methodology is the synthesis of this compound from Methyl 10-undecenoate. rsc.orgchemicalbook.com Methyl 10-undecenoate, which can be derived from castor oil, possesses a terminal double bond that is susceptible to ozonolysis. rsc.org
The reaction proceeds by dissolving Methyl 10-undecenoate in a suitable solvent, such as a mixture of methanol and dichloromethane, and bubbling ozone through the solution at a low temperature (typically -78 °C). After the reaction is complete, the ozonide intermediate is treated with a reducing agent like dimethyl sulfide to yield a mixture containing methyl 9-formylnonanoate. Subsequent reduction of the aldehyde group to a primary alcohol, for instance using sodium borohydride, affords the final product, this compound. One study reported a 96% yield of a 1:1 mixture of 1-nonanol and this compound from the ozonolysis of methyl oleate (B1233923) followed by reduction with BH₃-DMS. acs.org
Table 2: Ozonolysis-Reduction of Methyl 10-Undecenoate
| Step | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1. Ozonolysis | 1. O₃, CH₂Cl₂/MeOH, -78 °C | Ozonide | Cleavage of C=C double bond |
| 2. Reductive Workup | 2. Dimethyl Sulfide (DMS) | Methyl 9-formylnonanoate | Formation of aldehyde and ester |
| 3. Reduction | Sodium Borohydride (NaBH₄) | This compound | Reduction of aldehyde to alcohol |
Chemoenzymatic and Biocatalytic Synthesis Routes
In recent years, chemoenzymatic and biocatalytic methods have gained prominence as sustainable and highly selective alternatives to traditional chemical synthesis. d-nb.infomdpi.com These approaches utilize enzymes or whole microorganisms to catalyze specific reactions, often under mild conditions. researchgate.netnih.gov
For the synthesis of this compound, biocatalytic hydroxylation of methyl decanoate (B1226879) is a promising route. researchgate.net Certain enzymes, such as cytochrome P450 monooxygenases or unspecific peroxygenases (UPOs), can selectively introduce a hydroxyl group at the terminal (ω) position of the fatty acid methyl ester. researchgate.net For example, a study demonstrated the hydroxylation of methyl decanoate catalyzed by an unspecific peroxygenase, yielding this compound. researchgate.net
Another approach involves the biotransformation of decanoic acid to 10-hydroxydecanoic acid, which can then be esterified to the methyl ester. bohrium.comresearchgate.net However, the accumulation of intermediates like decanoic acid can inhibit the biotransformation process. bohrium.com
Chemoenzymatic strategies can combine the strengths of both chemical and biological catalysis. For instance, a biocatalytic hydroxylation could be followed by a conventional acid-catalyzed esterification. These methods offer the potential for greener, more efficient, and highly specific syntheses of this compound.
Microbial Fermentation and Biotransformation Processes for Production
Microbial fermentation is a cornerstone of industrial biotechnology for producing a wide array of chemicals from renewable feedstocks. nih.gov This approach utilizes microorganisms as cellular factories to convert simple carbon sources like sugars into more complex, value-added products. slideshare.netnmb-journal.com In the context of hydroxyalkanoates, specific bacterial strains are known to produce and accumulate polyhydroxyalkanoates (PHAs), which are polyesters of various hydroxyalkanoic acids. nih.govresearchgate.net
A notable example is the production of medium-chain-length PHA (mcl-PHA) by engineered strains of Pseudomonas putida. nih.gov While not a direct synthesis of this compound, these fermentation processes generate polymers containing 3-hydroxydecanoate (B1257068) (C10) and 3-hydroxyoctanoate (B1259324) (C8) monomer units. nih.gov A complex, four-microorganism, three-step fermentation process has been developed to convert starch into mcl-PHA. The process involves:
Hydrolysis of starch to glucose.
Fermentation of glucose by Saccharomyces cerevisiae and Aureobasidium species to produce a mix of acetic acid, glycerol, and other organic acids. nih.gov
Utilization of this mixed carbon source by P. putida KT2440-acs to produce mcl-PHA. nih.gov
In one such process, the final mcl-PHA product consisted of two main monomers, with 3-hydroxydecanoate accounting for over 75% of the total content. nih.gov The accumulated PHA can be harvested from the cells and the constituent hydroxyalkanoates can be recovered through depolymerization, representing a viable biotransformation route from simple sugars to specific hydroxy fatty acids.
Table 2: Four-Microorganism Fermentation for mcl-PHA Production
| Stage | Primary Microorganism(s) | Initial Substrate | Key Product(s) |
| 1 | Aspergillus niger | Starch | Glucose |
| 2 | Saccharomyces cerevisiae L2612 & Aureobasidium sp. | Glucose | Acetic acid, Glycerol, Lactic acid |
| 3 | Pseudomonas putida KT2440-acs | Acetic acid | mcl-PHA (containing 3-hydroxydecanoate) nih.gov |
Development of Novel Synthetic Methodologies for Research-Scale Production
Beyond biocatalysis, novel chemical synthesis methods are being developed for the efficient production of hydroxy fatty acids and their derivatives. These methodologies often focus on utilizing renewable feedstocks or developing highly efficient catalytic systems for research and potential industrial-scale production.
One significant area of development is the synthesis of bio-based polyesters using 10-hydroxydecanoic acid (the free acid of this compound) as a monomer. mdpi.comresearchgate.net Novel aliphatic copolyesters, specifically poly(lactic acid-co-10-hydroxy decanoate) (PLH), have been successfully synthesized via a two-step thermal polycondensation process. mdpi.com This method involves the reaction of lactic acid with 10-hydroxydecanoic acid in the presence of a co-catalyst system comprising p-toluenesulfonic acid (p-TSA) and tin(II) chloride dihydrate (SnCl₂·2H₂O). mdpi.comresearchgate.net The reaction is initially conducted at a lower temperature to ensure homogeneity before being heated under vacuum to drive the polymerization. mdpi.com This methodology not only provides a route to new, functional biopolymers but also establishes an effective chemical pathway for the utilization of 10-hydroxydecanoic acid. mdpi.comresearchgate.net
Another innovative approach focuses on the synthesis of hydroxy fatty acid methyl esters from waste materials. Researchers have developed a method to produce methyl (R)-10-hydroxystearate from the lipid fraction of sewage scum. mdpi.com This process involves an acidic transesterification of methyl estolides using catalysts like aluminum chloride hexahydrate (AlCl₃∙6H₂O) or hydrochloric acid (HCl). mdpi.com The optimization of reaction parameters such as temperature, reaction time, and the amount of methanol and catalyst was achieved using a Box–Behnken factorial design, demonstrating a systematic approach to maximizing conversion efficiency from a low-cost, non-edible feedstock. mdpi.com While targeting a different molecule, this methodology highlights a novel and sustainable strategy that could be adapted for the synthesis of this compound.
Table 3: Novel Synthetic Methodologies and Conditions
| Method | Key Reagents/Catalysts | Substrates | Product | Key Conditions |
| Thermal Polycondensation | p-TSA and SnCl₂·2H₂O | Lactic acid, 10-hydroxydecanoic acid | Poly(lactic acid-co-10-hydroxy decanoate) | Two-step process: 80-100°C for homogenization, then 150-220°C under vacuum for polymerization. mdpi.com |
| Acidic Transesterification | AlCl₃∙6H₂O or HCl | Methyl estolides (from sewage scum) | Methyl (R)-10-hydroxystearate, FAMEs | Optimized at ~100°C for ~17 hours with specific methanol and catalyst ratios. mdpi.com |
Analytical Techniques for Characterization and Quantification in Research Settings
Chromatographic Methodologies for Isolation and Separation
Chromatographic techniques are indispensable for separating methyl 10-hydroxydecanoate from other components in a mixture, a crucial step for accurate analysis. The choice of method often depends on the complexity of the sample matrix and the specific research question.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. tandfonline.comthepharmajournal.com In this method, the sample is first vaporized and then separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative identification and quantitative data. tandfonline.com
For the analysis of hydroxy fatty acid methyl esters, including this compound, derivatization is often a necessary step to enhance volatility and improve chromatographic behavior. A common approach involves converting the hydroxyl group into a more stable and less polar derivative, such as a tert-butyldimethylsilyl (tBDMS) ether. nih.govcapes.gov.br These derivatives are amenable to GC-MS analysis and produce characteristic fragmentation patterns that aid in structural elucidation. nih.govcapes.gov.br The mass spectrum of the tBDMS derivative of a hydroxy fatty acid methyl ester typically shows a prominent ion corresponding to the loss of a tert-butyl group ([M-57]+), which is useful for determining the molecular weight. nih.gov
Quantitative analysis of this compound using GC-MS can be performed by creating a calibration curve with standards of known concentrations. tandfonline.com The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration. tandfonline.com The technique has been successfully applied to determine the monomer composition of polyhydroxyalkanoates (PHAs), where 3-hydroxydecanoate (B1257068) is a common monomer. tandfonline.comtandfonline.com
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Kovats Retention Index (Standard non-polar column) | 1567 | nih.gov |
| Kovats Retention Index (Standard polar column) | 2338 | nih.gov |
| Major Mass Spectral Peaks (m/z) | 74, 87, 101, 132, 171 | nist.gov |
This interactive table provides key GC-MS parameters for the identification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a vital tool in metabolomics, offering high sensitivity and the ability to analyze a wide range of metabolites, including those that are not volatile enough for GC-MS. researchgate.netmdpi.com In LC-MS, the sample is dissolved in a liquid and passed through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluting compounds are then introduced into the mass spectrometer for detection and identification. mdpi.com
LC-MS is particularly well-suited for the analysis of hydroxy fatty acids in complex biological matrices like plasma. researchgate.netsemanticscholar.org While the analysis of free hydroxy fatty acids can be challenging due to their poor ionization efficiency, derivatization techniques can be employed to enhance their detection. researchgate.net However, direct analysis methods using high-resolution mass spectrometry (HRMS) are also being developed. semanticscholar.org LC-HRMS methods have demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ) for various saturated hydroxy fatty acids. semanticscholar.org
In metabolomic studies, LC-MS can provide a comprehensive profile of the small molecules present in a sample, allowing researchers to identify changes in metabolite levels associated with different biological states. uio.nochemrxiv.org This approach has been used to investigate the role of various fatty acids and their derivatives in health and disease. mdpi.com
Spectroscopic Characterization Techniques for Structural Elucidation
Once isolated, spectroscopic techniques are crucial for confirming the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. researchgate.net It provides information about the chemical environment of individual atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used. researchgate.net
In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons in the molecule. For instance, the protons of the methyl ester group (-OCH₃) will appear as a singlet at a characteristic chemical shift. The protons on the carbon bearing the hydroxyl group (-CH-OH) and the protons adjacent to the carbonyl group (-CH₂-C=O) will also have distinct chemical shifts and splitting patterns due to coupling with neighboring protons. netlify.appacs.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbonyl carbon, the carbon attached to the hydroxyl group, and the methyl ester carbon are particularly diagnostic for confirming the structure. acs.orgamazonaws.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.67 | s | -OCH₃ |
| ¹H | ~3.64 | t | -CH₂OH |
| ¹H | ~2.30 | t | -CH₂COO- |
| ¹H | ~1.2-1.7 | m | -(CH₂)₇- |
| ¹³C | ~174 | s | C=O |
| ¹³C | ~63 | t | -CH₂OH |
| ¹³C | ~51 | q | -OCH₃ |
This interactive table presents typical NMR data used for the structural confirmation of this compound. Note: Exact chemical shifts can vary depending on the solvent and instrument used.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. mdpi.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. researchgate.netacs.org
The FTIR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. acs.orgdntb.gov.ua A strong, sharp peak around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. researchgate.net Additionally, C-H stretching vibrations of the alkane chain are observed in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations appear in the 1000-1300 cm⁻¹ range. mdpi.com
Sample Preparation Strategies for Complex Biological and Environmental Matrices
The successful analysis of this compound from complex samples such as milk, plasma, or microbial cultures hinges on effective sample preparation. nih.govmdpi.comasm.org The primary goals of sample preparation are to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. acs.orggoogle.com
For biological fluids like plasma, a common first step is protein precipitation, often achieved by adding a solvent like methanol (B129727). mdpi.com This is followed by centrifugation to separate the precipitated proteins from the supernatant containing the metabolites. mdpi.com For lipid analysis, liquid-liquid extraction using solvents like a mixture of tert-butyl methyl ether and methanol is frequently employed to separate lipids from the aqueous phase. mdpi.com
In the context of microbial cultures, such as those producing polyhydroxyalkanoates, the cells are typically harvested and subjected to methanolysis. tandfonline.com This process involves heating the cells in the presence of methanol and an acid catalyst to simultaneously extract and convert the polymer constituents into their corresponding methyl esters, including methyl 3-hydroxydecanoate, which can then be analyzed by GC-MS. tandfonline.com
For environmental samples, which can be highly complex, solid-phase extraction (SPE) is a valuable technique. chemrxiv.org SPE uses a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through. The analyte can then be eluted with a suitable solvent, resulting in a cleaner and more concentrated sample for analysis. chemrxiv.org The choice of sorbent and solvents is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix.
Method Validation and Challenges in Trace Analysis of this compound
The accurate quantification of this compound at trace levels is fundamental for understanding its role in various biological and chemical systems. Trace analysis, which involves measuring analytes at very low concentrations, requires highly sensitive and specific analytical methods. To ensure the reliability and accuracy of the data generated, these methods must undergo rigorous validation. inorganicventures.com The validation process demonstrates that an analytical procedure is suitable for its intended purpose by evaluating parameters such as specificity, linearity, sensitivity, precision, and accuracy. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of fatty acid methyl esters (FAMEs), including hydroxylated forms like this compound. tandfonline.com This is often due to its high sensitivity and the ability to identify compounds based on both their retention time and mass spectrum. jppres.com For enhanced sensitivity and to analyze non-volatile precursors, derivatization techniques are frequently used. tandfonline.comnih.gov
Method validation for the trace analysis of compounds similar to this compound, such as other fatty acids and their esters, establishes key performance characteristics. These parameters define the method's capabilities and limitations.
Method Validation Parameters
The following tables summarize typical validation parameters for the analytical determination of hydroxy fatty acids and related compounds using chromatographic techniques, illustrating the performance that can be expected for methods targeting this compound.
Table 1: Linearity and Sensitivity in Chromatographic Analysis of Related Hydroxy Fatty Acids
| Analyte/Method | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |
| trans-10-hydroxy-2-decenoic acid (HPLC) | Not Specified | >0.999 | 0.5 mg/kg | 1.5 mg/kg | researchgate.net |
| Various FAMEs (GC-MS) | Not Specified | Not Specified | 0.03 - 0.27 µg/mL | 0.11 - 0.80 µg/mL | mdpi.com |
| Ethyl Methanesulfonate (GC-MS) | 1 - 50 ppm | 0.9997 | 0.6 ppm | 1.0 ppm | researchgate.net |
| Various Drugs (GC-MS) | 10 - 2000 ng/mL | >0.99 | Varies (e.g., 1 ng/mL) | Varies (e.g., 4 ng/mL) | marshall.edumdpi.com |
This table is interactive. Users can sort the columns by clicking on the headers.
Table 2: Accuracy and Precision Data for Related Analytes| Analyte/Method | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Source |
| trans-10-hydroxy-2-decenoic acid (HPLC) | 95.0 - 100.0% | 1.3 - 3.0% | Not Reported | researchgate.net |
| Various FAMEs (GC-MS) | 91.9 - 104.7% | <7.15% | <7.15% | mdpi.com |
| Ethyl Methanesulfonate (GC-MS) | >90% | <10.0% | <10.0% | researchgate.net |
| Glycolate (GC-MS/MS) | Not Reported | <4.2% | <6.3% | nih.gov |
| Various Drugs (GC-MS) | 85 - 114% | <14.8% | <14.8% | mdpi.com |
This table is interactive. Users can sort the columns by clicking on the headers.
Challenges in Trace Analysis
Despite the availability of sensitive analytical techniques, the trace analysis of this compound presents several challenges:
Low Endogenous Concentrations : In many biological matrices, this compound and related metabolites are present at very low levels. nih.gov This necessitates analytical methods with extremely low limits of detection and quantification to achieve accurate measurements. researchgate.net
Matrix Effects : Biological and environmental samples are complex mixtures. Co-extracting substances can interfere with the analysis by suppressing or enhancing the analyte signal in the mass spectrometer, leading to inaccurate quantification. nih.gov Extensive sample cleanup and the use of isotopically labeled internal standards are often required to mitigate these effects. nih.gov
Lack of Commercial Standards : A significant challenge in quantitative metabolomics is the limited availability and high cost of pure, isotopically labeled standards for every metabolite of interest. nih.gov An accurate quantification of this compound relies on the availability of a high-purity standard for calibration.
Isomeric Interference : Samples may contain isomers of this compound, such as Methyl 2-hydroxydecanoate or Methyl 3-hydroxydecanoate. tandfonline.comsigmaaldrich.com These compounds can have similar chemical properties and may co-elute during chromatographic separation, making distinct quantification difficult without high-resolution columns and specific mass transitions in MS/MS analysis. researchgate.net
Derivatization Inefficiency : To improve chromatographic behavior and sensitivity, hydroxylated fatty acids are often derivatized before GC-MS analysis. tandfonline.comnih.gov The derivatization reaction may be incomplete or produce side products, which can affect the accuracy and reproducibility of the quantification. nih.gov
Method Robustness : The capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters is known as robustness. inorganicventures.com For trace analysis, minor changes in parameters like injector temperature, gas flow rate, or pH can significantly impact results, requiring careful optimization and control. inorganicventures.commdpi.com
Overcoming these challenges is critical for generating reliable data in research settings. This involves meticulous method development, comprehensive validation, and the implementation of stringent quality control measures throughout the analytical process.
Biological Roles and Mechanisms of Action in Experimental Model Systems
Investigation of Cellular Interactions and Permeability Enhancement in In Vitro Models (e.g., Caco-2 monolayers)
Methyl 10-hydroxydecanoate has been identified as a potential intestinal permeation enhancer in in vitro studies. nih.gov Research utilizing Caco-2 cell monolayers, a well-established in vitro model for the human intestinal epithelium, has demonstrated the capacity of this compound to significantly increase the permeability of poorly absorbed macromolecules. nih.govresearchgate.net In one study, a 20 mM concentration of this compound led to a substantial increase in the apparent permeability coefficient (Papp) of fluorescently labeled dextrans of varying molecular weights across these monolayers. nih.gov The observed enhancement highlights its potential role in modulating cellular junctions and increasing paracellular transport. nih.govsci-hub.se
This capacity for permeability enhancement was further explored by creating liquid dispersions. Blending this compound with low molecular weight polyethylene (B3416737) glycols (PEGs) in a non-aqueous formulation was found to augment its efficacy. nih.gov The enhancement effect increased with the molecular weight of the PEG used, in the order of PEG200 < PEG400 < PEG600 < PEG1000. nih.gov A specific formulation of this compound and PEG600 was also shown to increase the permeability of [14C]-mannitol across isolated rat and human intestinal mucosa, further substantiating its effects beyond cell culture models. nih.gov
Table 1: Effect of this compound on Macromolecule Permeability Across Caco-2 Monolayers
| Macromolecule (Molecular Weight) | Fold Increase in Papp (with 20 mM this compound) |
|---|---|
| Fluorescent Dextran (FD4) (4 kDa) | 167-fold |
| Fluorescent Dextran (FD10) (10 kDa) | 429-fold |
| Fluorescent Dextran (FD40) (40 kDa) | 520-fold |
Data sourced from a study on intestinal permeation enhancers. nih.gov
Role in Microbial Metabolism and Biotransformation Processes
Substrate Utilization and Conversion in Microbial Fermentation
Similarly, in bacteria, derivatives of decanoic acid are involved in complex bioconversions. The microbial isolate Pseudomonas aeruginosa (strain PR3) converts oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid, with 10(S)-hydroxy-8(E)-octadecenoic acid identified as a probable intermediate. researchgate.net This process involves the introduction of a hydroxyl group at the C-10 position. researchgate.net Furthermore, engineered strains of Pseudomonas putida utilize fatty acid pathways for the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), where hydroxydecanoate monomers are predominant components. osti.govbiorxiv.org
Influence on Microbial Community Metabolism and Metabolite Profiles
Further analysis revealed that 10-hydroxydecanoate levels were positively correlated with microbial taxa that are linked to glucose intolerance. frontiersin.org These findings suggest that 10-hydroxydecanoate may be a metabolic signature influenced by the composition and activity of the gut microbiota, reflecting changes in host-microbe metabolic interactions. frontiersin.org
Modulation of Biochemical Pathways in Controlled Experimental Models
Effects on Fatty Acid Metabolism and Related Biochemical Cycles
This compound and its corresponding acid play a modulatory role in fatty acid metabolism. In the biotransformation of methyl decanoate (B1226879) to sebacic acid by Candida tropicalis, the intermediate 10-hydroxydecanoic acid was found to inhibit the oxidation of decanoic acid. nih.gov The presence of 0.5–1.5 g/L of 10-hydroxydecanoic acid resulted in a 24–32% reduction in the rate of decanoic acid consumption. nih.gov This inhibitory effect highlights a feedback mechanism within the α,ω-oxidation pathway where an intermediate can regulate an earlier step. nih.gov
In Pseudomonas species, the metabolism of fatty acids is directed towards the synthesis of valuable bioproducts. For instance, Pseudomonas aeruginosa is known to preferentially channel C10 intermediates toward the production of hydroxyalkanoic acids (HAAs). nih.gov The metabolism of oleic acid by P. aeruginosa PR3 to form a dihydroxy fatty acid involves 10(S)-hydroxy-8(E)-octadecenoic acid as an intermediate, demonstrating the integration of hydroxylation into fatty acid modification pathways. researchgate.net
Table 2: Inhibitory Effect of 10-Hydroxydecanoic Acid on Decanoic Acid Oxidation in Candida tropicalis
| Concentration of 10-Hydroxydecanoic Acid (g/L) | Reduction in Decanoic Acid Consumption Rate |
|---|---|
| 0.5 - 1.5 | 24 - 32% |
Data from a study on sebacic acid production. nih.gov
Associations with Metabolomic Dysregulation in Specific Research Models
Changes in the levels of 10-hydroxydecanoate have been associated with pathological conditions in various experimental models, indicating its potential as a biomarker for metabolic dysregulation.
Polycystic Kidney Disease: In a rat model of autosomal dominant polycystic kidney disease (ADPKD), metabolomic profiling of serum revealed a significant decrease in the levels of 10-hydroxydecanoate compared to control rats. researchgate.netresearchgate.net This alteration was identified as a novel finding in this disease model. researchgate.netresearchgate.net
Diabetic Retinopathy: An untargeted metabolomics study of plasma from patients with diabetic retinopathy (DR) found that 10-hydroxydecanoate was significantly downregulated in the subgroup of patients with macular oedema (MO), a major cause of vision loss in diabetes. mdpi.com
Neurological and Systemic Conditions: In a study investigating maternal serum metabolites, increased levels of 10-hydroxydecanoate around 16 weeks of gestation were observed in mothers of children who were later diagnosed with autism spectrum disorder (ASD). nih.gov Another study in a mouse model of amyotrophic lateral sclerosis (ALS) identified 10-hydroxydecanoate in serum as a potential prognostic biomarker, correlating with disease progression markers. mdpi.com
Insulin (B600854) Resistance: In iNOS knockout mice, which exhibit insulin resistance, serum levels of 10-hydroxydecanoate were elevated and positively correlated with dyslipidemia and insulin resistance. frontiersin.org Treatment with antibiotics that altered the gut microbiota led to a decrease in 10-hydroxydecanoate and an improvement in metabolic health. frontiersin.orgfrontiersin.org
Table 3: Observed Changes in 10-Hydroxydecanoate Levels in Various Research Models
| Research Model/Condition | Matrix | Observed Change in 10-Hydroxydecanoate |
|---|---|---|
| Autosomal Dominant Polycystic Kidney Disease (Rat Model) | Serum | Decreased |
| Diabetic Retinopathy with Macular Oedema (Human) | Plasma | Decreased |
| Mothers of Children with Autism Spectrum Disorder (Human) | Serum | Increased |
| Amyotrophic Lateral Sclerosis (Mouse Model) | Serum | Correlated with prognosis |
| Insulin Resistance (iNOS-/- Mouse Model) | Serum | Increased |
Data compiled from multiple metabolomic studies. frontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.govmdpi.com
Research into Antimicrobial Properties in In Vitro Assays
There is a notable lack of direct research into the antimicrobial properties of this compound. While studies have investigated related compounds, the specific efficacy of this methyl ester against bacteria or fungi has not been substantially documented in available scientific papers.
One study that involved the synthesis of this compound as a chemical intermediate did not proceed to test its antimicrobial activity. mdpi.com Instead, the parent fatty acid, 10-hydroxydecanoic acid (10-HDA), was evaluated and found to possess only weak inhibitory activity against Paenibacillus larvae strains, with a Minimum Inhibitory Concentration (MIC) of 6400 μM. mdpi.com
In contrast, research has been conducted on isomers, such as 3-hydroxydecanoic acid methyl ester, which demonstrated antibacterial activity against Streptococcus faecalis AD-4. However, these findings are not directly applicable to this compound due to the different positioning of the hydroxyl group, which can significantly alter biological function.
As no specific data from in vitro assays for this compound is available, a data table for its antimicrobial properties cannot be generated.
Investigation of Anti-inflammatory Properties in Cellular Studies
Similar to the antimicrobial research, there is no direct scientific literature detailing the investigation of the anti-inflammatory properties of this compound in cellular studies. The available research has been conducted on its precursor, 10-hydroxydecanoic acid (10-HDAA).
Studies on 10-HDAA have shown that it possesses anti-inflammatory effects. For instance, in lipopolysaccharide (LPS)-stimulated microglial cell lines (BV-2 and N9), 10-HDAA was found to decrease the production of inducible nitric oxide synthase (iNOS) and nitric oxide (NO). nih.gov Further investigation into its mechanism suggests that 10-HDAA may exert its anti-inflammatory effect by targeting the p53 protein, which in turn deactivates the NLRP3 inflammasome pathway. nih.gov Pre-treatment with 10-HDAA also significantly lowered the levels of pro-inflammatory mediators in BV-2 cells. nih.gov
These findings are specific to the acid form (10-HDAA) and cannot be directly attributed to the methyl ester. The process of esterification can alter a compound's solubility, cell permeability, and interaction with molecular targets, meaning this compound could have a different anti-inflammatory profile. Without dedicated cellular studies, its specific effects remain unknown.
Due to the absence of research data, a table summarizing the anti-inflammatory properties of this compound cannot be provided.
Derivatives and Polymeric Applications in Advanced Materials Research
Synthesis of Methyl 10-hydroxydecanoate Derivatives for Functionalization
The presence of reactive hydroxyl and ester functional groups on the ten-carbon chain of this compound allows for its conversion into a variety of functionalized derivatives. These modifications are pivotal for creating specialized molecules for diverse research and application areas, including the development of new polymeric materials and bioactive compounds.
The chemical reactivity of this compound is centered around its two primary functional groups: the terminal hydroxyl (-OH) group and the methyl ester (-COOCH₃) group. Each site can undergo selective transformations to yield a wide array of derivatives.
The hydroxyl group is a primary site for esterification. For instance, it can be reacted with methacrylic anhydride (B1165640) in the presence of a base like triethylamine (B128534) to produce methyl 10-methacryloyloxydecanoate. tandfonline.com This transformation effectively caps (B75204) the hydroxyl end with a polymerizable methacrylate (B99206) group, turning the molecule into a monomer for free-radical polymerization. tandfonline.com
The ester group can be hydrolyzed under acidic or alkaline conditions to yield 10-hydroxydecanoic acid. chembk.comacs.org This carboxylic acid can then participate in further reactions. Alternatively, the ester can undergo transesterification. The entire molecule can also be modified through reactions involving the aliphatic chain, though transformations at the functional groups are more common. For example, enzymatic hydroxylation using P450 enzyme systems can introduce hydroxyl groups at other positions on the chain, although terminal hydroxylation is often the target. google.comresearchgate.net Dehydration of the terminal hydroxyl group can be achieved by first treating the ester with a reagent like phosphorous tribromide to create a terminal bromide, which can then be eliminated. google.com
The reactivity of these functional groups makes this compound a valuable bifunctional molecule in organic synthesis, enabling the creation of compounds where the two ends of the molecule are selectively modified for specific applications. vulcanchem.com
In the field of glycochemistry and bioactive compound research, this compound serves as a lipid-like building block for the synthesis of carbohydrate-based derivatives. These amphiphilic molecules, combining a polar sugar head with a nonpolar lipid tail, are investigated for their biological activities, such as antimicrobial properties. mdpi.com
The synthesis of these derivatives involves using this compound as a "glycosyl acceptor." mdpi.com Its terminal hydroxyl group acts as a nucleophile that can be attached to an activated carbohydrate donor. For example, glycosyl derivatives of fatty acids, including those from 10-hydroxydecanoic acid (10-HDA), have been synthesized by linking the ω-hydroxyl group to sugars like D-mannose and D-glucose. mdpi.com These synthetic glycolipids are studied for their efficacy against bacteria, such as Paenibacillus larvae, the causative agent of American Foulbrood in honeybees. mdpi.com The resulting compounds, which are structurally related to naturally occurring glycolipid biosurfactants like rhamnolipids and sophorolipids, are of interest for their biodegradability and potential as petroleum-free "green surfactants". sci-hub.seacs.org
Development of Bio-Based Polyesters and Copolyesters
This compound, or more commonly its hydrolyzed form 10-hydroxydecanoic acid (HDA), is a key bio-derived monomer for producing aliphatic polyesters. mdpi.comresearchgate.net These polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics due to their renewable origin and biodegradability. researchgate.netrsc.org The flexible, long linear chain of HDA imparts unique properties, such as ductility and elastomeric behavior, to the resulting polymers. mdpi.comresearchgate.net
Poly(10-hydroxydecanoate) (PHDA) is an aliphatic polyester (B1180765) synthesized through the self-condensation of 10-hydroxydecanoic acid (HDA). researchgate.netresearchgate.net The polymerization is typically carried out via melt polycondensation at elevated temperatures (e.g., 150°C to 220°C) under vacuum, often with the aid of a catalyst. mdpi.comresearchgate.net
Research has demonstrated the synthesis of high molecular weight PHDA, which exhibits excellent performance characteristics. researchgate.net The properties of PHDA are dependent on its molecular weight. It is recognized as a new class of bio-based polyester with flexible mechanical properties. researchgate.net This flexibility makes it a candidate for applications ranging from durable packaging materials to soft segments in more complex polymer architectures like shape-memory polyurethanes. researchgate.netacs.org In such advanced materials, PHDA segments can act as the switching domains that enable shape recovery. researchgate.netacs.org
To tailor the properties of bio-based plastics, 10-hydroxydecanoic acid (HDA) is frequently copolymerized with other bio-derived monomers. mdpi.com A significant area of research involves the synthesis of copolymers of HDA with lactic acid (LA), the monomer for the widely used polylactic acid (PLA). mdpi.comingentaconnect.commdpi.com The resulting poly(lactic acid-co-10-hydroxydecanoate) (P(LA-co-HDA)) copolymers combine the properties of both monomers. mdpi.com
These copolymers are typically synthesized via a thermal polycondensation process using a co-catalyst system such as p-toluenesulfonic acid (p-TSA) and SnCl₂·2H₂O. mdpi.comresearchgate.net By varying the molar ratio of LA to HDA, the properties of the final material can be precisely controlled. mdpi.comingentaconnect.com As the proportion of HDA in the copolymer increases, several key properties are altered:
Molecular Weight : The weight average molecular weights (Mw) can be controlled, for instance, in a range from 18,500 to 37,900 g/mol . mdpi.comresearchgate.netingentaconnect.com
Thermal Properties : The glass transition temperature (Tg) and melting temperature (Tm) of the copolymer decrease continuously with a higher HDA content. mdpi.comresearchgate.netingentaconnect.com
Mechanical Properties : The incorporation of the flexible HDA units significantly increases the ductility and elongation at break of the material, addressing the inherent brittleness of PLA. mdpi.comingentaconnect.com
Thermal Stability : The copolymers exhibit excellent thermal stability, with decomposition temperatures typically above 280°C. mdpi.comresearchgate.netingentaconnect.com
The data below summarizes the effect of HDA composition on the thermal properties of P(LA-co-HDA) copolymers.
| Copolymer (LA/HDA Molar Ratio) | Tg (°C) | Tm (°C) |
| PLA (10/0) | 60.1 | 152.4 |
| PLH (9.5/0.5) | 45.3 | 142.1 |
| PLH (9/1) | 36.2 | 136.5 |
| PLH (8/2) | 21.5 | 125.8 |
| PLH (7/3) | 10.1 | 118.7 |
| Source: Adapted from research on P(LA-co-HDA) copolymers. mdpi.com |
These copolymers also demonstrate good biocompatibility and are biodegradable, making them suitable for applications in the biomedical, industrial, and agricultural fields as thermoplastics, elastomers, or impact modifiers. mdpi.comingentaconnect.com
Research into Advanced Polymeric Materials
The polymers derived from 10-hydroxydecanoic acid, both the homopolymer PHDA and its copolymers, are being actively researched for use in advanced material applications. The unique properties imparted by the long, flexible HDA chain open up possibilities beyond simple biodegradable plastics. mdpi.comresearchgate.net
One major area of research is in the development of shape-memory polymers (SMPs). researchgate.netacs.org PHDA has been used as the soft, switching segment in cross-linked polyurethane networks. researchgate.net These materials can have multiple separated melting temperatures, leading to triple-shape memory effects, where the material can hold two temporary shapes and recover to its permanent form. researchgate.net A shaped specimen of such a polyurethane was reported to achieve 98.5% shape recovery in just 8 seconds. researchgate.net
Furthermore, diblock copolymers such as poly(n-butyl methacrylate)-block-poly(10-hydroxydecanoate) have been synthesized. jlu.edu.cn These materials can self-assemble into well-defined structures, like spherical micelles, in solution, which is a key characteristic for applications in nanotechnology and drug delivery. jlu.edu.cn The combination of the flexible, bio-derived PHDA block with other functional polymer blocks allows for the creation of sophisticated materials with responsive behaviors. jlu.edu.cn
Shape Memory Polymers and Self-Healing Materials Incorporating Derivatives
Derivatives of this compound, primarily in the form of poly(10-hydroxydecanoate) (PHDA), are being explored as building blocks for smart materials that can exhibit shape memory effects or self-healing capabilities. These materials can repair themselves after damage or change their shape in response to an external stimulus.
Research has focused on creating polyurethane (PU) networks by combining PHDA with other polymers. researchgate.netacs.org In one approach, a series of shape memory polymers (SMPs) were synthesized using PHDA and polyethylene (B3416737) glycol (PEG) oligomers. researchgate.net The resulting cross-linked polyurethane exhibits triple-shape memory behavior, attributed to the two distinct melting temperatures (Tm) of the PHDA and PEG segments. researchgate.netacs.org This allows the material to be programmed into two temporary shapes and recover its original form upon heating. acs.org
To impart self-healing properties, dynamic covalent bonds, such as disulfide bonds, have been incorporated into the polyurethane structure. researchgate.net These bonds can reversibly break and reform, allowing the material to mend itself when damaged. When a cut is made, applying heat allows the polymer chains to move and the disulfide bonds to exchange and reconnect across the interface, restoring the material's integrity. researchgate.netnih.gov A reported synthetic polymer demonstrated a self-healing efficiency of 78.3%. researchgate.net The healed sample was capable of lifting a weight 150 times its own without tearing. researchgate.net Similarly, self-healable hydrogels based on a polyurethane with PEG and PHDA segments have been developed, which can heal intrinsically near body temperature with an efficiency of around 95%. nih.gov
These materials show rapid shape recovery; for instance, a shaped specimen achieved 98.5% shape recovery in just 8 seconds. researchgate.net The combination of shape memory and self-healing functionalities makes these PHDA-based polymers highly promising for applications in soft robotics, flexible electronics, and minimally invasive medical devices. researchgate.netnih.gov
Table 1: Performance of PHDA-Based Shape Memory and Self-Healing Polymers
| Property | Value | Source |
|---|---|---|
| Shape Recovery Ratio | >97% - 98.5% | researchgate.netnih.gov |
| Shape Recovery Time | 8 seconds | researchgate.net |
| Shape Fixity Ratio | >98% | nih.gov |
Research on Biomedical Material Applications (e.g., drug delivery systems)
The biocompatibility and biodegradability of polymers derived from 10-hydroxydecanoic acid make them excellent candidates for biomedical applications, including controlled drug delivery systems. mdpi.comresearchgate.net By copolymerizing 10-hydroxydecanoic acid (HDA) with other monomers like lactic acid (LA), researchers can fine-tune the material's properties to suit specific biomedical needs. mdpi.comresearchgate.net
Novel bio-based aliphatic copolyesters, specifically poly(lactic acid-co-10-hydroxy decanoate) (PLH), have been successfully synthesized through thermal polycondensation. mdpi.comresearchgate.net The incorporation of the flexible HDA chain into the more brittle polylactic acid (PLA) structure significantly improves the ductility of the resulting copolymer. mdpi.com The mechanical and thermal properties of PLH can be controlled by varying the molar ratio of LA to HDA. mdpi.comresearchgate.net Studies have shown that these PLH copolymers exhibit excellent thermal stability with decomposition temperatures above 280 °C and demonstrate good biocompatibility with NIH/3T3 cells, indicating their potential for use in tissue engineering and as implantable medical materials. mdpi.comresearchgate.net
Table 2: Molecular Weight and Thermal Properties of Poly(lactic acid-co-10-hydroxy decanoate) (PLH) Copolymers
| Copolymer (LA/HDA Molar Ratio) | Weight Average Molecular Weight (Mw) ( g/mol ) | Glass Transition Temp (Tg) (°C) | Melting Temp (Tm) (°C) | Source |
|---|---|---|---|---|
| PLA | 32,400 | 54.1 | 151.2 | mdpi.comresearchgate.net |
| PLH (9.3/1) | 37,900 | 45.3 | 143.5 | mdpi.comresearchgate.net |
| PLH (8.5/1) | 31,500 | 41.2 | 135.7 | mdpi.comresearchgate.net |
| PLH (7/1) | 26,300 | 35.6 | 128.9 | mdpi.comresearchgate.net |
| PLH (5/1) | 18,500 | 28.3 | 115.4 | mdpi.comresearchgate.net |
Furthermore, this compound is a direct precursor for synthesizing monomers used in advanced drug delivery vectors. It has been used in the synthesis of ortho ester diester (OEDE) monomers. nih.gov These monomers are then polymerized to create a family of multifunctional quaterpolymers designed for efficient and safe gene delivery. nih.gov These polymers are engineered to be acid-sensitive, allowing them to degrade in the acidic environment of a cell's endosome, which facilitates the release of the genetic material into the cell. nih.gov This targeted release mechanism is a critical feature of advanced drug delivery systems. nih.govresearchgate.net
Another derivative, methyl 10-methacryloyloxydecanoate (M10MOD), is synthesized from this compound and methacrylic anhydride. tandfonline.com Polymers made from M10MOD are hydrophobic polyelectrolytes that exhibit pH-sensitive properties in aqueous solutions, making them potential candidates for new materials that can release drugs in response to specific pH changes in the body. tandfonline.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Methyl 10-methacryloyloxydecanoate | M10MOD |
| Poly(10-hydroxydecanoate) | PHDA |
| Polyethylene glycol | PEG |
| Poly(lactic acid) | PLA |
| Poly(lactic acid-co-10-hydroxy decanoate) | PLH |
| 10-hydroxydecanoic acid | HDA |
| Lactic acid | LA |
| Methacrylic anhydride | - |
Ecological and Environmental Research Perspectives
Role in Environmental Metabolic Cycles and Biogeochemical Processes
Methyl 10-hydroxydecanoate, and its corresponding acid, 10-hydroxydecanoate, function as metabolic intermediates in significant environmental pathways, particularly in the biogeochemical cycling of carbon. Research has identified 10-hydroxydecanoate as a product of beta-oxidation, a critical metabolic process for the breakdown of fatty acids. d-nb.inforesearchgate.net Its presence in environmental samples, especially in settings rich in organic matter, points to active microbial recycling of lipids. d-nb.inforesearchgate.net
Studies of deep-sea sediments have detected 10-hydroxydecanoate alongside other metabolites related to carbohydrate and amino acid metabolism, suggesting it is part of a complex network of microbial processes that recycle residual organic matter. d-nb.inforesearchgate.net The compound is also an intermediate in the ω-oxidation pathway, which allows microorganisms to break down long-chain alkanes and fatty acids by attacking the terminal methyl group. nih.govasm.org This pathway is crucial for the environmental degradation of hydrocarbons.
Furthermore, the biotransformation of certain fatty acid methyl esters to produce valuable dicarboxylic acids, such as sebacic acid, involves 10-hydroxydecanoate as a key intermediate. nih.gov In these engineered biological systems, the oxidation of 10-hydroxydecanoate can be a rate-limiting step, and its accumulation can sometimes inhibit subsequent reactions in the pathway. nih.gov This highlights its pivotal, and sometimes regulatory, role within specific metabolic sequences.
| Metabolic Pathway | Role of 10-Hydroxydecanoate | Significance in Biogeochemical Cycles |
| Beta-Oxidation | Intermediate product | Carbon cycling through the breakdown of lipids and fatty acids in sediments. d-nb.inforesearchgate.net |
| ω-Oxidation | Intermediate product | Degradation of alkanes and other hydrocarbons, contributing to the carbon cycle in contaminated environments. nih.govasm.org |
| Biotransformation | Intermediate in the production of sebacic acid from methyl decanoate (B1226879) | Demonstrates a key bottleneck and control point in engineered microbial metabolic pathways. nih.gov |
Occurrence and Significance in Specific Ecological Niches (e.g., deep-sea petroleum seepage environments)
This compound and its related forms have been identified as significant biomarkers in unique and extreme ecological niches, most notably in deep-sea petroleum seepage environments. d-nb.inforesearchgate.net These environments are characterized by the migration of hydrocarbons from subsurface reservoirs to the seafloor, creating hotspots of microbial activity. embopress.org
In studies of deep-sea sediments (at depths of ~3 km) in the Eastern Gulf of Mexico, metabolomic analysis revealed the presence of 10-hydroxydecanoate in locations with high concentrations of thermogenic hydrocarbons. d-nb.inforesearchgate.net Its detection is a strong indicator of in-situ microbial metabolism, specifically the biodegradation of petroleum hydrocarbons and other complex organic matter through pathways like beta-oxidation. d-nb.inforesearchgate.netbiorxiv.org The presence of this compound, therefore, signals that despite the extreme conditions of the deep sea (high pressure, low temperature, and lack of light), resident microbial communities are actively processing carbon from the seeping petroleum. d-nb.inforesearchgate.net
The significance of finding this metabolite lies in what it reveals about the unseen metabolic activities of the deep subseafloor microbiome. It supports the genomic data that predicts the capability of uncultured bacteria and archaea to perform anaerobic degradation of hydrocarbons, fueling a complex and stratified ecosystem. embopress.orgbiorxiv.org
| Research Finding | Ecological Niche | Significance of 10-Hydroxydecanoate Presence |
| Detection as a metabolite in sediment cores. d-nb.inforesearchgate.net | Deep-sea petroleum seeps (Eastern Gulf of Mexico, ~3 km water depth) | Indicates active microbial recycling of organic matter and lipids via beta-oxidation. d-nb.inforesearchgate.net |
| Association with hydrocarbon degradation markers. d-nb.info | Sediments containing high concentrations of liquid alkanes and aromatic compounds. | Confirms its role as an intermediate in the microbial breakdown of petroleum components. d-nb.info |
| Found alongside metabolites from various pathways. biorxiv.org | Redox stratified subseafloor microbiome at cold seeps. | Highlights its integration into a diverse set of metabolic strategies used by deep-sea microbes for energy and carbon acquisition. biorxiv.org |
Interplay with Microbial Ecology and Potential in Bioremediation Research
This compound and its closely related chemical structures are central to the interplay between microbial metabolism and environmental contaminants, underpinning key areas of bioremediation research. This connection is primarily observed through two microbial processes: the production of biosurfactants and the synthesis of bioplastics.
Many bacteria, particularly species like Pseudomonas aeruginosa, produce biosurfactants to increase the bioavailability of hydrophobic substances such as oil. researchgate.netmdpi.com A major class of these biosurfactants are rhamnolipids, which are composed of a rhamnose sugar molecule linked to one or two β-hydroxy fatty acid chains. nih.gov The most common fatty acid in these structures is 3-hydroxydecanoic acid, an isomer of 10-hydroxydecanoate. mdpi.comnih.gov By producing these compounds, microbes can emulsify crude oil, breaking it down into smaller droplets that are easier to metabolize. researchgate.netmdpi.com This microbial strategy is a cornerstone of research into the bioremediation of petroleum-contaminated soil and water. researchgate.netunizik.edu.ng
Furthermore, various bacteria can synthesize polyhydroxyalkanoates (PHAs), which are biodegradable polymers that serve as intracellular carbon and energy storage materials. researchgate.net These bioplastics are of great interest as sustainable alternatives to petroleum-based plastics. The monomers used to build these polymers are hydroxyalkanoates, including 3-hydroxydecanoate (B1257068). ntu.edu.sg Research has shown that some bacteria can produce PHAs while metabolizing hydrocarbon pollutants, presenting a novel strategy for waste valorization: turning harmful pollutants into valuable bioplastics. researchgate.netntu.edu.sg
The study of 10-hydroxydecanoate as an intermediate in these microbial pathways provides critical insights for optimizing bioremediation and bioproduction processes. For instance, understanding that the accumulation of 10-hydroxydecanoic acid can limit the rate of certain biotransformations is crucial for developing more efficient engineered systems for producing chemicals or degrading waste. nih.gov
| Microbial Genus/Species | Associated Process | Role of Hydroxydecanoate | Bioremediation Relevance |
| Pseudomonas aeruginosa | Biosurfactant Production (Rhamnolipids) | A key structural component (3-hydroxydecanoic acid) of the biosurfactant molecule. mdpi.comnih.gov | Enhances the degradation of crude oil by increasing its solubility and availability to microbes. researchgate.netmdpi.com |
| Pseudomonas putida | Polyhydroxyalkanoate (PHA) Synthesis | A monomer (3-hydroxydecanoate) incorporated into the bioplastic polymer chain, often when metabolizing pollutants like styrene. ntu.edu.sg | Offers a pathway to convert hydrocarbon pollutants into valuable, biodegradable plastics. researchgate.netntu.edu.sg |
| Uncultured Bacteria/Archaea | Hydrocarbon Degradation | An intermediate metabolite (10-hydroxydecanoate) in the breakdown of long-chain alkanes and fatty acids in deep-sea environments. d-nb.inforesearchgate.netbiorxiv.org | Provides a biomarker to track the natural attenuation and biodegradation of oil in deep-sea ecosystems. d-nb.inforesearchgate.net |
Future Research Directions and Emerging Paradigms for Methyl 10 Hydroxydecanoate
Application of Systems Biology and Multiomics Approaches for Comprehensive Pathway Elucidation
The microbial biosynthesis of 10-hydroxydecanoic acid, the precursor to methyl 10-hydroxydecanoate, occurs via the ω-oxidation pathway of fatty acids. This pathway is a prime candidate for optimization using systems biology and multiomics approaches. nih.govresearchgate.net In yeasts like Candida tropicalis and engineered bacteria, cytochrome P450 monooxygenases (P450s) are crucial enzymes that catalyze the terminal (ω-) hydroxylation of decanoic acid. nih.govnih.govresearchgate.net
A systems-level understanding, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular processes involved in producing 10-hydroxydecanoic acid. nih.gov Multi-omics studies can identify regulatory networks, metabolic bottlenecks, and competing pathways that divert substrates or consume energy. For instance, analyzing the transcriptome and proteome of a producing strain under different fermentation conditions can reveal the upregulation of specific P450 genes (e.g., from the CYP52A family in Candida) and their associated reductases, while also highlighting the expression of genes involved in the β-oxidation pathway, which competes for the same fatty acid substrate. nih.govresearchgate.net
Metabolomic analysis is particularly crucial for identifying the accumulation of pathway intermediates or inhibitory compounds. Studies have shown that decanoic acid can be toxic to microbial hosts and that the intermediate 10-hydroxydecanoic acid can inhibit its own formation and subsequent conversion to other products. researchgate.netnih.gov By integrating these different "omics" datasets, researchers can construct detailed metabolic models to predict the effects of genetic modifications, such as knocking out competing pathways (e.g., β-oxidation) or overexpressing rate-limiting enzymes, to rationally engineer strains for enhanced production. nih.govbiorxiv.org
Advanced Biocatalytic Engineering and Synthetic Biology for Sustainable Production
The sustainable production of this compound is increasingly reliant on biocatalysis and synthetic biology, moving away from traditional chemical synthesis toward environmentally benign whole-cell or cell-free systems. researchgate.net The core of this strategy involves the engineered microbial conversion of renewable feedstocks like decanoic acid into 10-hydroxydecanoic acid, which can then be easily esterified to yield the final methyl ester product.
Key advancements in this area focus on engineering cytochrome P450 monooxygenases and their host organisms. nih.govresearchgate.net Researchers have successfully engineered Escherichia coli to produce 10-hydroxy-2-decenoic acid (a related valuable compound) from decanoic acid by modifying the β-oxidation pathway and introducing a rationally designed P450 terminal hydroxylase. researchgate.net Similar strategies are directly applicable to producing 10-hydroxydecanoic acid. These engineered whole-cell biocatalysts offer several advantages, including the in-situ regeneration of expensive cofactors like NAD(P)H. nih.govacs.org For example, P450 systems have been co-expressed with glucose dehydrogenase (GDH) to create a self-sufficient system for cofactor regeneration, driving the hydroxylation reaction forward efficiently. acs.org
Further synthetic biology strategies include:
Enzyme Engineering: Mutating P450 enzymes to improve their catalytic efficiency, substrate specificity, and stability under industrial process conditions. nih.gov
Pathway Optimization: Eliminating competing metabolic pathways, such as β-oxidation, in host strains like C. tropicalis or E. coli to channel the carbon flux exclusively toward the desired ω-hydroxylation product. nih.govnih.gov
These biocatalytic approaches represent a significant step toward the green and sustainable manufacturing of 10-hydroxydecanoic acid, the immediate precursor for this compound.
Table 1: Research Findings in Biocatalytic Production of 10-Hydroxydecanoic Acid and Derivatives
| Engineered System | Substrate | Key Engineering Strategy | Product | Reported Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Engineered E. coli | Decanoic Acid | Modified β-oxidation pathway, expression of P450 terminal hydroxylase (CYP153A33-CPRBM3). | 10-Hydroxy-2-decenoic acid | 0.94 g/L | researchgate.net |
| Engineered E. coli | Decanoic Acid | Co-expression of ACOX, FadE, Macs, YdiI, and CYP; knockout of β-oxidation genes. | 10-Hydroxy-2-decenoic acid | 0.628 g/L (75.6% conversion) | nih.gov |
| Engineered E. coli | trans-2-Decenoic Acid | Expression of P450 enzyme (CYP153A33/M228L-CPRBM3) with a coupled glucose dehydrogenase (GDH) for NAD(P)H regeneration. | 10-Hydroxy-2-decenoic acid | 525.1 mg/L (75.0% conversion) | nih.gov |
| Candida tropicalis Mutant | Methyl Decanoate (B1226879) | Strain evolved for higher decanoic acid tolerance; substrate-limiting fed-batch process. | Sebacic Acid (via 10-hydroxydecanoic acid intermediate) | 34.5 g/L | nih.gov |
Rational Design and Synthesis of this compound-Derived Biomaterials
The bifunctional nature of this compound, possessing a terminal hydroxyl group and a methyl ester group, makes its parent acid an excellent monomer for the synthesis of novel biomaterials, particularly polyesters and hydrogels. acs.org The principles of rational design are being applied to create materials with tailored properties for biomedical applications. nih.govfrontiersin.orgresearchgate.net
A significant area of research is the development of bio-based aliphatic copolyesters. By incorporating 10-hydroxydecanoic acid (HDA) into a poly(lactic acid) (PLA) backbone, researchers have successfully synthesized poly(lactic acid-co-10-hydroxy decanoate) (P(LA-co-HDA)) copolymers. mdpi.comresearchgate.net The long, flexible ten-carbon chain of the HDA monomer disrupts the crystallinity of PLA, leading to significant improvements in ductility and thermal stability. mdpi.com This approach transforms the brittle nature of PLA into a more versatile and resilient material suitable for applications as thermoplastics or elastomers in biomedical and industrial fields. researchgate.net
Another emerging frontier is the creation of smart hydrogels. Through rational design, the parent acid, 10-hydroxydecanoic acid, has been covalently bonded to specific tripeptides to create novel amphiphilic molecules. mdpi.com These molecules can self-assemble into hydrogels with properties suitable for wound healing and tissue regeneration, including injectable shear-thinning behavior and inherent antimicrobial activity. mdpi.com The design process involves selecting specific peptide sequences to impart desired biological activity and physical properties to the final hydrogel material. mdpi.com
Table 2: Properties of Biomaterials Derived from 10-Hydroxydecanoic Acid (HDA)
| Biomaterial Type | Composition | Key Design Feature | Improved Property | Potential Application | Reference |
|---|---|---|---|---|---|
| Copolyester | Poly(lactic acid-co-10-hydroxy decanoate) (P(LA-co-HDA)) | Incorporation of flexible HDA monomer into rigid PLA chain. | Increased ductility, thermal stability, and high breaking elongation. | Thermoplastics, elastomers, impact modifiers. | mdpi.com, researchgate.net |
| Hydrogel | 10-hydroxydecanoic acid bonded to tripeptides (e.g., ILK-NH2). | Amphiphilic design for self-assembly. | Injectable, shear-thinning, antimicrobial properties. | Wound healing, tissue regeneration. | mdpi.com |
| Polyester (B1180765) | Poly(10-hydroxydecanoate) (PHDA) | Polycondensation of HDA monomer. | Shape memory properties when combined with PEG. | Shape memory polymers. | researchgate.net |
Interdisciplinary Research Integrating Metabolomics, Microbiology, and Materials Science
The journey from a simple carbon source to a high-performance biomaterial based on this compound exemplifies the necessity of interdisciplinary research. The integration of microbiology, metabolomics, and materials science creates a powerful research paradigm.
Microbiology: At the foundation, microbiology provides the tools for sustainable production. The selection and genetic engineering of microorganisms like Candida tropicalis or E. coli are central to creating efficient whole-cell factories that can perform the specific ω-hydroxylation of fatty acids. nih.govfrontiersin.org This involves understanding the organism's native metabolic pathways and its tolerance to substrates and products. researchgate.net
Metabolomics: This field acts as a diagnostic tool to optimize the microbial factory. By quantifying intracellular and extracellular metabolites, researchers can identify bottlenecks in the production pathway, such as the accumulation of the toxic precursor decanoic acid or the inhibitory intermediate 10-hydroxydecanoic acid. researchgate.netnih.gov This knowledge directly informs further microbiological engineering efforts, such as adjusting fermentation feed strategies or targeting specific enzymes for modification to improve the metabolic flux towards the desired product.
Materials Science: Once the monomer (10-hydroxydecanoic acid) is produced via the optimized microbial process, materials science provides the principles for its conversion into functional materials. This includes studying polymerization kinetics, characterizing the resulting polymers' thermal and mechanical properties, and designing formulations like copolymers or hydrogels for specific end-uses, from biomedical devices to sustainable plastics. mdpi.commdpi.com
This integrated workflow—from microbial strain design (microbiology), through process optimization (metabolomics), to final product creation (materials science)—is essential for developing a commercially viable and sustainable pipeline for this compound and its derived materials.
Exploration of Novel Biological Activities and Mechanisms in Controlled Experimental Systems
While much of the focus has been on its material applications, the parent molecule, 10-hydroxydecanoic acid (10-HDAA), and its derivatives are subjects of increasing interest for their biological activities. 10-HDAA is a significant component of royal jelly and has been investigated for a range of therapeutic effects. mdpi.com
Controlled in vitro and in vivo studies have revealed several promising activities for 10-HDAA, including:
Anti-inflammatory and Immunoregulatory Effects: 10-HDAA has been shown to modulate the expression of genes related to the immune response. It can mitigate neuroinflammation induced by lipopolysaccharides (LPS) in microglial cells, suggesting a potential role in managing inflammation-related neurodegenerative diseases. mdpi.com
Estrogenic Activity: Research indicates that 10-HDAA can act as a weak inhibitor of 17β-estradiol binding to estrogen receptor β (ERβ), pointing to potential applications in hormonal regulation. mdpi.com
Anti-infective Properties: The compound has demonstrated activity against endemic diseases like malaria and leishmaniasis in preclinical models. mdpi.com
This compound, as the methyl ester of 10-HDAA, may share some of these biological activities or possess unique properties due to its altered chemical structure, which affects its solubility and ability to cross biological membranes. It has been noted for potential antimicrobial properties and as a possible raw material for antibacterial drugs. cymitquimica.com Future research should focus on systematic screening of this compound in controlled experimental systems to elucidate its specific biological targets and mechanisms of action, distinguishing its effects from those of its parent acid.
Q & A
Q. What are the standard synthetic methodologies for preparing methyl 10-hydroxydecanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 10-hydroxydecanoic acid with methanol under acid catalysis. Advanced protocols may involve protective group strategies, such as using 2-methoxyethoxymethyl chloride to protect the hydroxyl group before esterification, followed by deprotection . For catalytic amination (e.g., in derivative synthesis), a Xantphos-based catalyst system with Ru or Ir can achieve yields >90% under optimized conditions (e.g., 130–170°C, 0.6–1.0 mol% catalyst loading). Key parameters include temperature, catalyst type, and stoichiometry (see Table 1) .
Table 1: Catalytic Amination Conditions for this compound Derivatives
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|
| Methyl ester | 0.6 | 130 | 92 |
| Isosorbide | 0.6 | 170 | 96 |
Q. What spectroscopic and thermodynamic data are critical for characterizing this compound?
- NMR : H NMR peaks at δ 3.60 (COOCH), 2.34 (CHCOO), and 1.25–1.60 (aliphatic chain) .
- Mass Spectrometry : Molecular ion peak at m/z 202.29 (CHO) .
- Thermodynamics : Vapor pressure data (Antoine equation parameters: log(P) = 3.62632 − 1492.807/(T + 162.674)) and melting points (290–292 K) from NIST . Discrepancies in reported melting points (e.g., 290 K vs. 292 K) require validation via differential scanning calorimetry (DSC) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound?
Discrepancies in melting points (e.g., 290 K vs. 292 K) may arise from impurities, polymorphic forms, or calibration differences in measurement devices. Methodological solutions include:
Q. What strategies optimize the catalytic efficiency of this compound in amination reactions?
Catalyst selection and reaction engineering are critical. For example:
- Ligand Design : Xantphos ligands enhance metal catalyst stability, reducing deactivation at high temperatures .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reaction homogeneity.
- Kinetic Analysis : Monitor reaction progress via GC-MS to identify rate-limiting steps (e.g., hydrogen transfer vs. C-N bond formation) .
Q. How can researchers address challenges in quantifying this compound in complex matrices (e.g., biological samples)?
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids .
- Analytical Methods :
- LC-MS/MS : Employ a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (m/z 202.29 → 183.1) .
- Internal Standards : Deuterated analogs (e.g., methyl hexadecanoate-d) improve quantification accuracy .
Q. What computational tools are suitable for modeling the reactivity of this compound in esterification/transesterification reactions?
- Density Functional Theory (DFT) : Calculate transition-state energies for ester bond formation using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol vs. ethanol) on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
